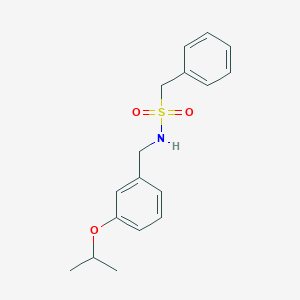![molecular formula C14H18Cl2N2O2 B4853097 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, also known as JNJ-17203212, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Mecanismo De Acción
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide works by selectively blocking the TRPV1 receptor, which is involved in the perception of pain and inflammation. This receptor is found on sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. By blocking this receptor, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the perception of pain and inflammation in animal models, and it has also been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in lab experiments. It is a selective antagonist of the TRPV1 receptor, which means that it can be used to study the specific role of this receptor in pain and inflammation. Additionally, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has a low toxicity profile, which makes it a safe and effective research tool.
However, there are also limitations to using 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, it may not be effective in all models of pain and inflammation, and further research is needed to determine its efficacy in different contexts.
Direcciones Futuras
There are several future directions for research on 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of pain and inflammation. Further research is needed to determine the efficacy of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in different models of pain and inflammation, and to determine the optimal dosing and administration regimens.
Another area of interest is the development of new compounds that are selective antagonists of the TRPV1 receptor. 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a promising compound, but there may be other compounds that are even more effective or have fewer side effects. Further research is needed to identify and develop these compounds.
Finally, there is a need for further research into the mechanism of action of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide. While it is known that this compound selectively blocks the TRPV1 receptor, the precise molecular mechanisms underlying this effect are still not fully understood. Further research is needed to elucidate these mechanisms and to identify new targets for the development of novel pain and inflammation therapies.
Conclusion:
In conclusion, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a promising compound that has potential applications in the treatment of pain and inflammation. It is a selective antagonist of the TRPV1 receptor, and it has been shown to have a low toxicity profile. While there is still much to be learned about the mechanism of action and potential therapeutic applications of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, it is clear that this compound has significant potential for use in scientific research.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in scientific research, particularly in the field of pain and inflammation. It has been shown to be a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation. By blocking this receptor, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide may have potential therapeutic applications in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2,6-dichloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-3-1-4-12(16)13(11)14(19)17-5-2-6-18-7-9-20-10-8-18/h1,3-4H,2,5-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSADKCGJIADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-oxo-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B4853019.png)
![4-[(8-quinolinylsulfonyl)amino]butanoic acid](/img/structure/B4853040.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4853056.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)


![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)